molecular formula C28H37BrO7 B600787 9-Deschloro-9-bromo-beclomethasone dipropionate CAS No. 52092-14-5

9-Deschloro-9-bromo-beclomethasone dipropionate

Cat. No.: B600787
CAS No.: 52092-14-5
M. Wt: 565.51
InChI Key:
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Description

9-Deschloro-9-bromo-beclomethasone dipropionate, also known as this compound, is a useful research compound. Its molecular formula is C28H37BrO7 and its molecular weight is 565.51. The purity is usually > 95%.
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Mechanism of Action

Target of Action

9-Deschloro-9-bromo Beclomethasone Dipropionate is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) . The primary target of this compound is the glucocorticoid receptor . The glucocorticoid receptor plays a crucial role in regulating inflammation and immune responses .

Mode of Action

Upon administration, 9-Deschloro-9-bromo Beclomethasone Dipropionate is rapidly converted into 17-BMP . This active metabolite binds to the glucocorticoid receptor, mediating its therapeutic action . The binding of 17-BMP to the glucocorticoid receptor leads to changes in gene transcription, resulting in altered protein synthesis .

Biochemical Pathways

The binding of 17-BMP to the glucocorticoid receptor influences several biochemical pathways. These pathways primarily involve the regulation of inflammatory responses . The exact pathways affected by 9-Deschloro-9-bromo Beclomethasone Dipropionate and their downstream effects are complex and may vary depending on the specific context of use .

Pharmacokinetics

It is known that the compound is rapidly converted into its active metabolite upon administration . The impact of these ADME properties on the bioavailability of 9-Deschloro-9-bromo Beclomethasone Dipropionate is currently unclear.

Result of Action

The molecular and cellular effects of 9-Deschloro-9-bromo Beclomethasone Dipropionate’s action primarily involve the reduction of symptoms in various inflammatory conditions, such as asthma and allergic rhinitis . By acting locally in the lung, it is proposed that the compound can remain active without causing significant side effects associated with systemic corticosteroids .

Action Environment

Properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37BrO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTPQNBZOYQVJP-XYWKZLDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Br)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Br)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37BrO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742183
Record name (11beta,16beta)-9-Bromo-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52092-14-5
Record name (11β,16β)-9-Bromo-11-hydroxy-16-methyl-17,21-bis(1-oxopropoxy)pregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52092-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Deschloro-9-bromo-beclomethasone dipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052092145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11beta,16beta)-9-Bromo-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-DESCHLORO-9-BROMO-BECLOMETHASONE DIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO9X1Z94WQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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